molecular formula C8H9Cl2N5 B429641 1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine CAS No. 51646-00-5

1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine

Cat. No.: B429641
CAS No.: 51646-00-5
M. Wt: 246.09g/mol
InChI Key: ISWYMEZLJNBVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine is a synthetic organic compound characterized by the presence of a biguanide core structure linked to a 2,5-dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine is typically synthesized by reacting dichlorophenyl isocyanate with guanidine hydrochloride. This reaction scheme is commonly used for the synthesis of biguanide derivatives. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: 1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions are commonly used to induce hydrolysis.

    Substitution: Various nucleophiles can be used to replace the chlorine atoms on the aromatic ring.

Major Products:

    Hydrolysis Products: Hydrochloric acid and the corresponding biguanide derivative.

    Substitution Products: Derivatives with different substituents on the aromatic ring.

Comparison with Similar Compounds

Uniqueness: 1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine is unique due to the specific positioning of chlorine atoms on the aromatic ring, which can influence its reactivity and biological activity. This positioning may result in different pharmacological properties compared to its isomers.

Properties

IUPAC Name

1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N5/c9-4-1-2-5(10)6(3-4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWYMEZLJNBVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C(N)N=C(N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369636
Record name 1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51646-00-5
Record name 1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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